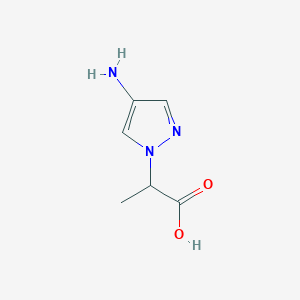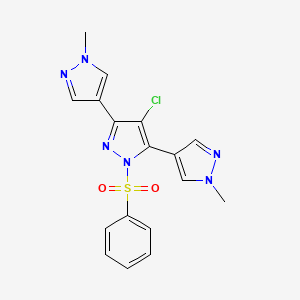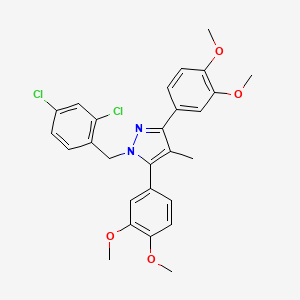![molecular formula C9H7ClN2O3 B14923872 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923872.png)
5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylisoxazole with a chlorinated pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: This compound lacks the chlorine atom present in 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical reactivity and potential biological activity compared to its non-chlorinated counterpart. Additionally, the fusion of the isoxazole and pyridine rings creates a rigid and planar structure, which can influence its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C9H7ClN2O3 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-3-5-6(9(13)14)7(10)4(2)11-8(5)15-12-3/h1-2H3,(H,13,14) |
InChI Key |
AUVXGRFMAOVWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=NOC2=N1)C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B14923812.png)



![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14923830.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B14923841.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B14923847.png)
![2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid](/img/structure/B14923857.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14923864.png)
![N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14923866.png)
![3-(difluoromethyl)-5-(ethylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14923869.png)
![2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B14923871.png)
